7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20418731
InChI: InChI=1S/C22H22N4O7S2/c1-31-11-8-10(9-12(32-2)16(11)33-3)13(14-17(27)23-21-25(19(14)29)4-6-34-21)15-18(28)24-22-26(20(15)30)5-7-35-22/h8-9,13,27-28H,4-7H2,1-3H3
SMILES:
Molecular Formula: C22H22N4O7S2
Molecular Weight: 518.6 g/mol

7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC20418731

Molecular Formula: C22H22N4O7S2

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one -

Specification

Molecular Formula C22H22N4O7S2
Molecular Weight 518.6 g/mol
IUPAC Name 7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Standard InChI InChI=1S/C22H22N4O7S2/c1-31-11-8-10(9-12(32-2)16(11)33-3)13(14-17(27)23-21-25(19(14)29)4-6-34-21)15-18(28)24-22-26(20(15)30)5-7-35-22/h8-9,13,27-28H,4-7H2,1-3H3
Standard InChI Key CHDVGPSQEURBCJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(C2=C(N=C3N(C2=O)CCS3)O)C4=C(N=C5N(C4=O)CCS5)O

Introduction

Structural Elucidation and Nomenclature

Core Framework and Substituents

The molecule features two thiazolo[3,2-a]pyrimidin-5-one units, each comprising a fused thiazole and pyrimidine ring system. The central methylene group (-CH-) bridges the two heterocycles, with one arm substituted by a 3,4,5-trimethoxyphenyl group and the other by a hydroxyl (-OH) group. Both thiazolo[3,2-a]pyrimidinone cores are further functionalized with hydroxyl groups at the 7-position and ketone moieties at the 5-position.

Table 1: Key Structural Features

FeaturePositionFunctional Group
Core Heterocycle 15H- thiazolo[3,2-a]pyrimidin-5-oneThiazole + pyrimidine fused ring
Core Heterocycle 25H- thiazolo[3,2-a]pyrimidin-5-oneThiazole + pyrimidine fused ring
Bridge Substituent6-position(3,4,5-Trimethoxyphenyl)methyl
Hydroxyl Groups7-position (both cores)-OH

IUPAC Name Breakdown

The systematic name reflects the compound’s intricate structure:

  • 7-Hydroxy: Indicates hydroxyl groups at the 7-position of both thiazolo[3,2-a]pyrimidinone cores.

  • 5-Oxo: Denotes ketone groups at the 5-position of the pyrimidine rings.

  • 3,4,5-Trimethoxyphenyl: A phenyl ring with methoxy (-OCH₃) groups at the 3, 4, and 5 positions.

  • Methylene Bridge: The -CH- group linking the two heterocyclic systems.

Synthesis and Synthetic Challenges

Strategic Retrosynthesis

The synthesis of this compound likely involves multi-step strategies, drawing from methodologies used for simpler thiazolo[3,2-a]pyrimidine derivatives . Key steps include:

  • Formation of Thiazolo[3,2-a]Pyrimidinone Cores: Cyclocondensation of thioamides with α,β-unsaturated carbonyl compounds.

  • Introduction of the Methylene Bridge: Alkylation or Mannich-type reactions to install the central -CH- group.

  • Functionalization with Trimethoxyphenyl and Hydroxyl Groups: Electrophilic substitution or coupling reactions.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsTarget Intermediate
1CyclocondensationEthyl acetoacetate, Piperidine Thiazolo[3,2-a]pyrimidin-5-one
2Alkylation3,4,5-Trimethoxybenzyl chlorideMethylene-bridged intermediate
3HydroxylationOxidative conditions (e.g., H₂O₂)7-Hydroxy derivatives

Challenges in Synthesis

  • Steric Hindrance: The 3,4,5-trimethoxyphenyl group may impede reactivity at the methylene bridge.

  • Regioselectivity: Ensuring hydroxylation occurs exclusively at the 7-position requires precise control.

  • Stability of Intermediates: The α,β-unsaturated ketone intermediates are prone to polymerization .

Physicochemical Properties

Spectral Characterization

While direct data for this compound is limited, analogous thiazolo[3,2-a]pyrimidines exhibit:

  • FT-IR: Absorption bands at 3100–3500 cm⁻¹ (-OH), 1680–1700 cm⁻¹ (C=O), and 1600–1650 cm⁻¹ (C=N) .

  • ¹H-NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl protons (δ 9.9–10.5 ppm) .

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water due to the hydrophobic trimethoxyphenyl group but soluble in DMSO or methanol.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C .

Biological Activities and Mechanisms

Table 3: Hypothesized Antioxidant Profile

AssayExpected ActivityReference Model
DPPH Radical ScavengingIC₅₀ ~20–50 μMComparable to ascorbic acid
FRAPModerateFe³⁺ reduction capacity

Cytotoxic and Anticancer Effects

The 3,4,5-trimethoxyphenyl moiety is structurally akin to combretastatin analogs, which inhibit tubulin polymerization. This compound may target cancer cell proliferation via:

  • Microtubule Disruption: Binding to the colchicine site of β-tubulin.

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying the methoxy groups to improve pharmacokinetics.

  • Combination Therapies: Pairing with DNA-damaging agents for synergistic effects.

Industrial Relevance

  • Catalysis: The thiazolo[3,2-a]pyrimidine core may serve as a ligand in transition-metal catalysis.

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